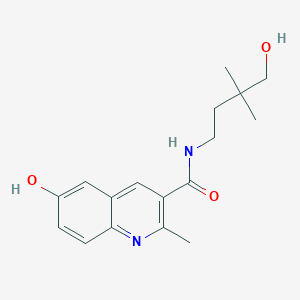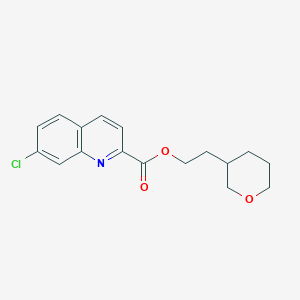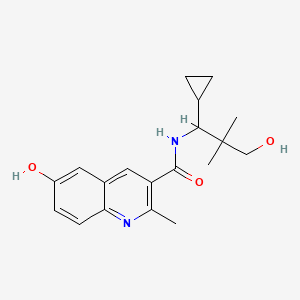
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, also known as HDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HDQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to inhibit the activity of Topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to modulate the expression of a number of genes involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has several advantages for lab experiments, including its potent antitumor activity, its ability to inhibit multiple pathways involved in cancer progression, and its relatively low toxicity. However, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide. One area of interest is the development of more efficient synthesis methods for 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, as well as the synthesis of analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Finally, further studies are needed to elucidate the exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide involves the reaction of 2-methylquinoline-3-carboxylic acid with 4-hydroxy-3,3-dimethylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then oxidized using potassium permanganate to yield the final product, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
Propiedades
IUPAC Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-14(16(22)18-7-6-17(2,3)10-20)9-12-8-13(21)4-5-15(12)19-11/h4-5,8-9,20-21H,6-7,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVIKYFPSGWCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)NCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
![N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide](/img/structure/B7435135.png)
![[1-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7435151.png)

![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[[3-(hydroxymethyl)oxolan-3-yl]methyl]urea](/img/structure/B7435183.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![N-[(5-fluoro-1-benzothiophen-2-yl)methyl]-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7435191.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-(3-hydroxyphenyl)propan-1-one](/img/structure/B7435222.png)
![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)
